molecular formula C18H17F2NO B2846603 N-(2,5-difluorophenyl)-1-phenylcyclopentane-1-carboxamide CAS No. 1024515-00-1

N-(2,5-difluorophenyl)-1-phenylcyclopentane-1-carboxamide

Cat. No.: B2846603
CAS No.: 1024515-00-1
M. Wt: 301.337
InChI Key: HUWMYQKNDSUXFL-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-1-phenylcyclopentane-1-carboxamide is a cyclopentane-based carboxamide derivative featuring a phenyl group at the cyclopentane bridgehead and a 2,5-difluorophenyl substituent on the amide nitrogen. The compound is cataloged under CAS 1024515-00-1 and is associated with analytical services including NMR, HPLC, and LC-MS, indicating its relevance in pharmaceutical or materials research .

Properties

IUPAC Name

N-(2,5-difluorophenyl)-1-phenylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2NO/c19-14-8-9-15(20)16(12-14)21-17(22)18(10-4-5-11-18)13-6-2-1-3-7-13/h1-3,6-9,12H,4-5,10-11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUWMYQKNDSUXFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-difluorophenyl)-1-phenylcyclopentane-1-carboxamide typically involves the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a series of cyclization reactions starting from appropriate precursors.

    Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts alkylation or acylation reactions.

    Formation of the Carboxamide Group: The carboxamide group is formed by reacting the cyclopentane derivative with an appropriate amine.

    Substitution with 2,5-Difluorophenyl Group: The final step involves the substitution of the amide nitrogen with the 2,5-difluorophenyl group using nucleophilic aromatic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and cyclopentane rings.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The fluorine atoms on the 2,5-difluorophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products:

    Oxidation: Products may include ketones, carboxylic acids, and quinones.

    Reduction: Products include primary and secondary amines.

    Substitution: Products vary depending on the nucleophile used, resulting in derivatives with different functional groups.

Scientific Research Applications

N-(2,5-difluorophenyl)-1-phenylcyclopentane-1-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.

    Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,5-difluorophenyl)-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Cyclopropane-Based Carboxamides

Two cyclopropane analogs from Org. Biomol. Chem. (2017) provide critical insights into structural and synthetic differences:

Compound Core Structure Substituents Yield Diastereomeric Ratio (dr) Physical Properties
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide Cyclopropane N,N-diethyl, 4-methoxyphenoxy, phenyl 78% 23:1 Colorless oil (Rf 0.19)
N,N-Diethyl-1-(4-fluorophenyl)-2-phenoxycyclopropane-1-carboxamide Cyclopropane N,N-diethyl, 4-fluorophenyl, phenoxy 52% 17:1 Colorless oil (Rf 0.23)
Target Compound Cyclopentane N-(2,5-difluorophenyl), phenyl N/A* N/A* Undisclosed (likely solid)

Key Observations :

  • The cyclopentane core in the target compound reduces strain, which may alter reaction pathways or stereochemical outcomes.
  • Substituent Effects: The target compound lacks N,N-diethyl groups and ether-linked phenoxy/methoxyphenoxy moieties seen in cyclopropane analogs. Instead, it features direct N-aryl substitution (2,5-difluorophenyl), which enhances electron-withdrawing character compared to methoxy or phenoxy groups .
  • Synthetic Methodology: Cyclopropane analogs were synthesized via Procedure B, involving cyclopropene precursors and phenolic nucleophiles. The target compound’s synthesis is undisclosed but may involve alternative cyclization or coupling strategies due to its larger ring system .

Cyclopentane-Based Carboxamides

N-(2,5-Dimethoxyphenyl)-1-phenylcyclopentanecarboxamide (C₂₀H₂₃NO₃) serves as a direct structural analog with methoxy substituents instead of fluorine :

Parameter N-(2,5-Dimethoxyphenyl)-1-phenylcyclopentanecarboxamide Target Compound
Substituents 2,5-Dimethoxyphenyl (electron-donating) 2,5-Difluorophenyl (electron-withdrawing)
Molecular Mass 325.41 g/mol ~307.3 g/mol (estimated)**
Polarity Higher (due to methoxy groups) Lower (fluorine reduces polarity)
Potential Applications Likely tuned for solubility in polar media May enhance membrane permeability

Key Observations :

  • Electronic Properties : Fluorine’s electronegativity and smaller atomic radius compared to methoxy groups may improve metabolic stability and bioavailability in the target compound.
  • Synthetic Flexibility : The dimethoxy analog’s synthesis (undisclosed in evidence) likely involves methoxylation steps, whereas fluorination would require distinct reagents (e.g., Selectfluor or DAST) .

Research Implications

  • Structure-Activity Relationships (SAR): The target compound’s difluorophenyl group could modulate binding affinity in biological targets compared to methoxy or phenoxy analogs.
  • Diastereoselectivity : Cyclopropane analogs achieved high dr (17:1–23:1), likely due to strain-directed stereocontrol. The cyclopentane core may exhibit lower selectivity, necessitating chiral auxiliaries or catalysts.
  • Analytical Challenges : The target compound’s characterization (e.g., NMR, LC-MS) would require careful differentiation of fluorine’s anisotropic effects compared to methoxy or ethyl groups .

Biological Activity

N-(2,5-difluorophenyl)-1-phenylcyclopentane-1-carboxamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and applications in therapeutic contexts.

Chemical Structure and Synthesis

The compound features a cyclopentane ring bonded to a phenyl group and a 2,5-difluorophenyl moiety. The presence of fluorine enhances its electronic properties, which can influence its biological activity. The synthesis typically involves the reaction of 2,5-difluoroaniline with cyclopentanone under catalytic conditions, often producing an imine intermediate that is subsequently reduced to yield the carboxamide product.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. Preliminary studies suggest it may inhibit the growth of various bacterial strains, although specific mechanisms remain to be fully elucidated. The compound's ability to interact with bacterial enzymes could be a contributing factor to its antimicrobial efficacy.

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it may induce apoptosis in cancer cell lines, particularly those associated with liver cancer. This effect is believed to be mediated through the modulation of specific signaling pathways involved in cell proliferation and survival.

The biological activity of this compound is thought to arise from its interactions with various molecular targets within cells. It may modulate enzyme or receptor activities, influencing biochemical pathways related to cell growth and apoptosis. For instance, the compound's structural characteristics allow it to bind effectively to certain enzymes, potentially inhibiting their function and leading to desired therapeutic effects.

Study 1: Antimicrobial Activity

A study conducted on the antimicrobial effects of this compound revealed significant inhibition against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods. Results indicated that concentrations as low as 50 µg/mL were effective against Staphylococcus aureus.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100
Pseudomonas aeruginosa200

Study 2: Anticancer Activity

In another study focusing on liver cancer cell lines (HepG2), this compound demonstrated a dose-dependent reduction in cell viability. Apoptotic markers were assessed using flow cytometry, confirming that treatment led to increased apoptotic cell populations.

Treatment Concentration (µM)Viability (%)Apoptotic Cells (%)
01005
108015
505040

Applications in Therapeutics

Given its promising biological activities, this compound is being explored for potential therapeutic applications in both antimicrobial and anticancer therapies. Its unique structural features make it a valuable candidate for further development into pharmaceuticals aimed at treating resistant bacterial infections and specific types of cancer .

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